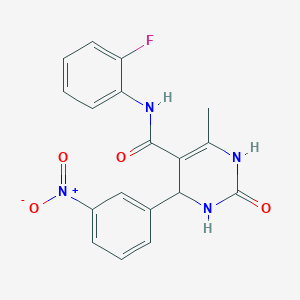
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O4 and its molecular weight is 370.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of 2-fluoroaniline with various substituted phenyl groups in the presence of appropriate reagents. The synthetic pathway typically yields a yellow solid with a melting point around 201-203°C and good yields (approximately 75%) . The molecular structure can be confirmed through techniques like NMR and mass spectrometry.
Antiviral Activity
Research has shown that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV-1 integrase (IN), a critical enzyme for viral replication. Specifically, the compound N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was evaluated for its ability to inhibit the strand transfer reaction of IN. The most active derivative in this series demonstrated an IC50 value of 0.65 µM in vitro . However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays.
Anticancer Activity
This compound and its analogs have also been assessed for anticancer properties. Various studies have highlighted that certain pyrimidine derivatives show moderate to good antiproliferative activity against several cancer cell lines including colon (HCT-15), lung (NCl H-522), and breast (T47D) cancer cells . The presence of electron-withdrawing groups such as nitro groups on the phenyl rings has been correlated with enhanced anticancer activity.
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by various substituents on the phenyl rings. For instance:
- Electron-withdrawing groups (e.g., -NO₂) generally enhance anticancer activity.
- Electron-donating groups can lead to increased cholinesterase inhibition but may reduce overall anticancer efficacy .
Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value | Remarks |
|---|---|---|---|
| HIV Integrase Inhibition | N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl) | 0.65 µM | Effective in vitro but not in cell cultures |
| Antiproliferative Activity | Various derivatives against HCT-15, T47D | Moderate to Good | Correlation with substituent type |
Case Studies
Case Study 1: HIV Integrase Inhibition
In a study evaluating multiple derivatives for their ability to inhibit HIV integrase, N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidines were synthesized and tested. The results indicated that while some compounds showed promising IC50 values, they ultimately failed to demonstrate significant antiviral effects at non-toxic concentrations in cellular models .
Case Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects of these compounds across various cancer cell lines. The findings suggested that modifications on the phenyl ring could lead to improved efficacy against specific cancers, particularly when combined with nitro substituents .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-14-8-3-2-7-13(14)19)16(22-18(25)20-10)11-5-4-6-12(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBUNLPMYUJGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














